molecular formula C21H21NO4 B6772662 N-[1-(1,3-benzodioxol-5-yl)cyclopropyl]-5-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide

N-[1-(1,3-benzodioxol-5-yl)cyclopropyl]-5-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide

Cat. No.: B6772662
M. Wt: 351.4 g/mol
InChI Key: HCDHHHZOJJXFJP-UHFFFAOYSA-N
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Description

N-[1-(1,3-benzodioxol-5-yl)cyclopropyl]-5-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide is a complex organic compound featuring a benzodioxole moiety, a cyclopropyl group, and a tetrahydronaphthalene core

Properties

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)cyclopropyl]-5-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c23-17-6-2-3-14-15(17)4-1-5-16(14)20(24)22-21(9-10-21)13-7-8-18-19(11-13)26-12-25-18/h2-3,6-8,11,16,23H,1,4-5,9-10,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDHHHZOJJXFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C(=CC=C2)O)C(=O)NC3(CC3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-benzodioxol-5-yl)cyclopropyl]-5-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Cyclopropyl Group Introduction: The cyclopropyl group is often introduced via a cyclopropanation reaction, which can be achieved using diazomethane or a Simmons-Smith reaction.

    Tetrahydronaphthalene Core Construction: The tetrahydronaphthalene core is synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation.

    Amide Bond Formation: The final step involves coupling the benzodioxole-cyclopropyl intermediate with the tetrahydronaphthalene derivative using standard amide bond formation techniques, such as using carbodiimides (e.g., EDCI) as coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the tetrahydronaphthalene core can undergo oxidation to form a ketone.

    Reduction: The amide group can be reduced to an amine under strong reducing conditions.

    Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) is a common reducing agent.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, this compound may serve as a probe to study various biochemical pathways due to its structural similarity to naturally occurring molecules.

Medicine

In medicinal chemistry, N-[1-(1,3-benzodioxol-5-yl)cyclopropyl]-5-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities .

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with aromatic residues in the active site of enzymes, while the cyclopropyl group could provide steric hindrance, affecting the binding affinity and specificity. The hydroxyl group in the tetrahydronaphthalene core can form hydrogen bonds, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)acetamide
  • 1-(1,3-benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)
  • N-(1,3-benzodioxol-5-yl)-5-bromo-1-[cyclopropyl(oxo)methyl]-N-ethyl-2,3-dihydroindole-7-sulfonamide

Uniqueness

N-[1-(1,3-benzodioxol-5-yl)cyclopropyl]-5-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide is unique due to its combination of a benzodioxole moiety, a cyclopropyl group, and a tetrahydronaphthalene core. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

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